molecular formula C72H102FN21O19S2 B10846381 Ac-ICV(1MeW)QDWGAHRCT-NH2

Ac-ICV(1MeW)QDWGAHRCT-NH2

Cat. No.: B10846381
M. Wt: 1648.8 g/mol
InChI Key: ZTPZPGGQKAOPSL-ULRAUGTQSA-N
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Preparation Methods

The synthesis of Ac-ICV(1MeW)QDWGAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The tridecapeptide chain is assembled step-by-step on a solid support, and the peptide is cyclized via a disulfide bond between the cysteine residues at positions 2 and 12 . The synthetic route includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): The peptide chain is synthesized on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    Cyclization: The linear peptide is cleaved from the resin and cyclized through the formation of a disulfide bond between the cysteine residues.

    Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Ac-ICV(1MeW)QDWGAHRCT-NH2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: For disulfide bond formation.

    Reducing agents: For disulfide bond cleavage.

    Protecting groups: To protect functional groups during synthesis.

The major products formed from these reactions include the cyclized peptide with a disulfide bond and its linear form with free thiol groups.

Scientific Research Applications

Ac-ICV(1MeW)QDWGAHRCT-NH2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ac-ICV(1MeW)QDWGAHRCT-NH2 is unique due to its high specificity and potency as a complement inhibitor. Similar compounds include:

Compared to these compounds, this compound offers a more targeted approach to inhibiting C3, making it a valuable tool in complement-related research and therapy.

Properties

Molecular Formula

C72H102FN21O19S2

Molecular Weight

1648.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H102FN21O19S2/c1-9-34(4)58(83-37(7)96)70(111)91-52(31-115)67(108)92-57(33(2)3)69(110)89-48(22-39-29-94(8)53-15-11-10-13-42(39)53)64(105)85-46(18-19-54(74)97)63(104)88-50(25-56(99)100)66(107)87-47(21-38-26-79-44-17-16-40(73)23-43(38)44)61(102)80-28-55(98)82-35(5)60(101)86-49(24-41-27-77-32-81-41)65(106)84-45(14-12-20-78-72(75)76)62(103)90-51(30-114)68(109)93-59(36(6)95)71(112)113/h10-11,13,15-17,23,26-27,29,32-36,45-52,57-59,79,95,114-115H,9,12,14,18-22,24-25,28,30-31H2,1-8H3,(H2,74,97)(H,77,81)(H,80,102)(H,82,98)(H,83,96)(H,84,106)(H,85,105)(H,86,101)(H,87,107)(H,88,104)(H,89,110)(H,90,103)(H,91,111)(H,92,108)(H,93,109)(H,99,100)(H,112,113)(H4,75,76,78)/t34-,35-,36+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1

InChI Key

ZTPZPGGQKAOPSL-ULRAUGTQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Origin of Product

United States

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